molecular formula C10H19N3 B13290657 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13290657
M. Wt: 181.28 g/mol
InChI Key: UXLSLYJOBIIZGK-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, including two methyl groups at positions 1 and 4, and a 2-methylbutan-2-yl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine: Similar structure but with a different alkyl group at position 3.

    1,4-dimethyl-3-(2-ethylbutan-2-yl)-1H-pyrazol-5-amine: Similar structure with a different alkyl group at position 3.

Uniqueness

1,4-dimethyl-3-(2-methylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,4-dimethyl-5-(2-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-6-10(3,4)8-7(2)9(11)13(5)12-8/h6,11H2,1-5H3

InChI Key

UXLSLYJOBIIZGK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN(C(=C1C)N)C

Origin of Product

United States

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